molecular formula C8H14Cl2N2O B13487674 1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride

1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride

Cat. No.: B13487674
M. Wt: 225.11 g/mol
InChI Key: BXYXURYLUYJDDZ-UHFFFAOYSA-N
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Description

1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with a molecular formula of C8H12N2O.2ClH. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 5th position and a methyl group at the 6th position on the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride typically involves several steps:

    Synthetic Routes: The starting material is usually a substituted pyridine derivative. The methoxy and methyl groups are introduced through specific reactions such as methylation and methoxylation.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

    Industrial Production Methods: On an industrial scale, the production involves large-scale reactors and continuous flow processes to maintain consistency and efficiency. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperature and pressure conditions.

    Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation yields N-oxides, while reduction produces amine derivatives.

Scientific Research Applications

1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes, leading to a decrease in the production of specific metabolites.

Comparison with Similar Compounds

1-(5-Methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(6-methoxy-3-methylpyridin-2-yl)methanamine dihydrochloride and (5-methylpyridin-2-yl)methanamine share structural similarities.

    Uniqueness: The presence of both methoxy and methyl groups at specific positions on the pyridine ring makes it unique, influencing its reactivity and biological activity.

Properties

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.11 g/mol

IUPAC Name

(5-methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H12N2O.2ClH/c1-6-8(11-2)4-3-7(5-9)10-6;;/h3-4H,5,9H2,1-2H3;2*1H

InChI Key

BXYXURYLUYJDDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CN)OC.Cl.Cl

Origin of Product

United States

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